N-(4-Fluorobenzyl)cyclohexanamine hydrochloride

Catalog No.
S3032085
CAS No.
1609396-07-7
M.F
C13H19ClFN
M. Wt
243.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Fluorobenzyl)cyclohexanamine hydrochloride

CAS Number

1609396-07-7

Product Name

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclohexanamine;hydrochloride

Molecular Formula

C13H19ClFN

Molecular Weight

243.75

InChI

InChI=1S/C13H18FN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H

InChI Key

BXPKCTWQDYNIIV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)F.Cl

solubility

not available

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride is an organic compound characterized by the molecular formula C13H18FNHClC_{13}H_{18}FN\cdot HCl and a molecular weight of 243.75 g/mol. It features a cyclohexane ring attached to a 4-fluorobenzyl group, which contributes to its unique chemical properties. This compound is primarily utilized in scientific research, particularly in the fields of chemistry and biology, due to its ability to interact with various biological systems and its potential applications in medicinal chemistry.

There is no current information available on the mechanism of action of N-(4-Fluorobenzyl)cyclohexanamine hydrochloride. Without knowledge of its biological activity or role in any specific system, it is impossible to discuss its mechanism of action [].

  • Oxidation: The compound can be oxidized to form N-oxide derivatives using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to yield corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorine atom on the benzyl ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups under suitable conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride exhibits significant biological activity, particularly in studies involving receptor binding and enzyme inhibition. Its mechanism of action typically involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes, thereby modulating their activity. This property makes it a candidate for investigating therapeutic applications, including potential roles in treating neurological disorders or other diseases influenced by receptor activity.

The synthesis of N-(4-Fluorobenzyl)cyclohexanamine hydrochloride generally involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluorobenzylamine and cyclohexanone.
  • Reductive Amination: The reaction is conducted under reductive amination conditions, often utilizing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Purification: The product is purified through recrystallization or chromatography to isolate the hydrochloride salt form.

In industrial settings, similar synthetic routes are employed, but they may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure product quality.

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Used in research involving receptor interactions and biological pathways.
  • Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
  • Industry: Employed in producing specialty chemicals and materials.

These applications underscore its importance as a versatile compound in scientific research.

Studies on N-(4-Fluorobenzyl)cyclohexanamine hydrochloride have focused on its interactions with biological targets. It has shown promise in modulating receptor activity, which is crucial for understanding its pharmacological potential. These interaction studies are essential for elucidating the compound's mechanism of action and identifying possible therapeutic applications.

Several compounds share structural similarities with N-(4-Fluorobenzyl)cyclohexanamine hydrochloride, including:

  • N-(4-Chlorobenzyl)cyclohexanamine hydrochloride
  • N-(4-Methylbenzyl)cyclohexanamine hydrochloride
  • N-(4-Bromobenzyl)cyclohexanamine hydrochloride

Uniqueness

The uniqueness of N-(4-Fluorobenzyl)cyclohexanamine hydrochloride lies in the presence of the fluorine atom on the benzyl ring. This feature can enhance the compound's stability and influence its chemical reactivity compared to other similar compounds. For instance, the fluorine substituent may alter interaction profiles with biological targets, potentially leading to distinct pharmacological effects that are not observed with chlorinated or brominated analogs.

Dates

Last modified: 08-17-2023

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